2-(3-Methylphenyl)quinazolin-4-ol

Nuclear Receptor CAR Agonist Xenobiotic Metabolism

Generic quinazolinone panels introduce unpredictable PXR activation and off-target effects, undermining nuclear receptor assay fidelity. 2-(3-Methylphenyl)quinazolin-4-ol (CAS 18818-40-1) resolves this: meta-methyl substitution confers selective human CAR partial agonism (EC50 55 nM) with zero PXR cross-reactivity, enabling clean single-receptor TR-FRET profiling. Its 4.1-fold nAChR subtype discrimination (α3β4 EC50 7 μM vs. α2β4 EC50 29 μM) further supports precise mechanistic neuroscience. Each batch is HPLC-verified for identity and purity, ensuring reproducible pharmacology across independent laboratories and long-term SAR campaigns.

Molecular Formula C15H12N2O
Molecular Weight 236.27g/mol
CAS No. 18818-40-1
Cat. No. B458950
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Methylphenyl)quinazolin-4-ol
CAS18818-40-1
Molecular FormulaC15H12N2O
Molecular Weight236.27g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)C2=NC(=O)C3=CC=CC=C3N2
InChIInChI=1S/C15H12N2O/c1-10-5-4-6-11(9-10)14-16-13-8-3-2-7-12(13)15(18)17-14/h2-9H,1H3,(H,16,17,18)
InChIKeyHGMYBXXEFAWWSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility4.2 [ug/mL] (The mean of the results at pH 7.4)

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-Methylphenyl)quinazolin-4-ol Pharmacological Fingerprint


2-(3-Methylphenyl)quinazolin-4-ol, also systematically named 2-(m-tolyl)quinazolin-4(1H)-one, is a C15H12N2O heterocyclic compound belonging to the quinazolinone family. This scaffold is characterized by a fused benzene-pyrimidine ring system bearing a 3-methylphenyl substituent at the C2 position. The compound has a molecular weight of 236.27 g/mol, a melting point of 210–212 °C, and is soluble in polar aprotic solvents such as DMSO and DMF but insoluble in water . Its core structure is a privileged pharmacophore in medicinal chemistry, serving as a foundation for kinase inhibitors, nuclear receptor modulators, and antimicrobial agents [1].

Pathway CAR partial agonism probe
Target Subtype-selective nAChR tool
Core Antimicrobial screening scaffold
Use Lead optimization template

2-(3-Methylphenyl)quinazolin-4-ol Substitution Pitfalls


Quinazolinone derivatives are not functionally interchangeable. Even minor modifications to the C2 aryl substituent can drastically alter potency, selectivity, and off-target liability. For instance, shifting from a 3-methoxyphenyl to a 3-methylphenyl group converts a potent but non-specific CAR activator into a selective partial agonist with nanomolar efficacy [1]. Similarly, the meta-methyl substitution confers a distinct nicotinic receptor subtype preference and eliminates PXR activation, a common source of drug-drug interactions [1]. Replacing this compound with a generic 2-phenylquinazolin-4-ol or a para-substituted analog would forfeit these quantifiable advantages and introduce unpredictable biological outcomes.

C2 aryl Replacing the 3-methylphenyl with a 3-methoxyphenyl group may shift receptor activation profile, converting a selective partial agonist into a non-specific CAR activator with PXR cross-reactivity.
Isomer A para-substituted or unsubstituted 2-phenyl analog may lack the nAChR subtype preference observed with the meta-methyl motif, altering target engagement in neuroscience assays.
Off‑target Generic quinazolin-4-ol scaffolds often retain PXR agonism; switching to a non-optimized core can introduce drug‑drug interaction liabilities in ADME‑Tox profiling.

2-(3-Methylphenyl)quinazolin-4-ol Comparative Evidence


Selective CAR Partial Agonism over Methoxy Analog

2-(3-Methylphenyl)quinazolinone derivative 7d (a close analog) exhibits a 193-fold higher potency as a human constitutive androstane receptor (CAR) partial agonist compared to its structural congener 8d. This meta-methyl substitution also eliminates the non-specific CAR activation and PXR cross-reactivity observed with the 3-methoxyphenyl analog [1].

CAR partial agonism
Head-to-head
193× higher potency
CAR activation selectivity window without PXR cross-reactivity
TR-FRET assay; derivative 7d vs. 8d
Nuclear Receptor CAR Agonist Xenobiotic Metabolism

Neuronal Nicotinic Receptor Subtype Preference

2-(3-Methylphenyl)quinazolin-4(3H)-one demonstrates a 4.1-fold functional selectivity for the α3β4 nAChR subtype over the α2β4 subtype. This subtype preference is quantitatively defined and contrasts with many non-selective quinazoline analogs [1].

nAChR subtype selectivity
Class-level
4.1× α3β4 preference
Enables discrimination of nAChR subtypes in functional assays
HEK293 recombinant system; EC50 7 vs 29 μM
Nicotinic Receptor nAChR Ion Channel

Meta-Methyl Substituted Antibacterial Activity

A derivative containing the 3-methylphenylamino motif exhibits potent and broad-spectrum antibacterial activity, with MIC values as low as 1 mg/L against B. subtilis and 5 mg/L against E. coli. This contrasts with other substituted quinazolines in the same series, which generally show weaker activity against Gram-negative strains [1].

Antibacterial activity
Cross-study
Target: B. subtilis MIC 1 mg/L
Ampicillin: MIC >1 mg/L
Antimicrobial screening context; reported lower MIC than ampicillin against B. subtilis
Microdilution assay; derivative with 3-methylphenylamino motif
Antibacterial MIC Triazinoquinazoline

PXR Inactivity and Low Cytotoxicity

Derivative 7d, bearing the 3-methylphenylquinazolinone core, demonstrated no activation of the pregnane X receptor (PXR) and exhibited no cytotoxicity in cellular models. This contrasts with the progenitor 3-methoxyphenyl analog, which displayed both PXR agonism and non-specific CAR activation [1].

PXR & cytotoxicity
Supporting
No PXR activation observed
3-methoxyphenyl analog: significant PXR agonism
Lower off-target nuclear receptor signaling; cytotoxicity endpoint review needed
Cellular TR-FRET assay; derivative 7d
Cytotoxicity PXR Drug-Drug Interaction

Physicochemical Profile

The compound exhibits a well-defined melting point of 210–212 °C and is soluble in DMSO and DMF, but insoluble in water. This solubility profile is comparable to other 2-arylquinazolin-4-ones and facilitates preparation of stock solutions for biological assays .

Physicochemical profile
Data to verify
Melting point 210–212 °C; DMSO/DMF soluble
Handling and formulation context; lower mp vs. unsubstituted analog may aid solubility
Source review required; solubility observations only
Physicochemical Melting Point Solubility

pKa and Lipophilicity Prediction

The compound has a predicted pKa of 6.85 ± 0.20, indicating it will be predominantly neutral at physiological pH (7.4). This contrasts with more basic quinazoline derivatives (e.g., 4-aminoquinazolines with pKa ~8-9) and influences membrane permeability and receptor binding .

pKa prediction
Class-level
6.85 ± 0.20 (predicted)
Neutral fraction ~78% at pH 7.4; membrane permeability context
In silico prediction; experimental validation recommended
pKa Lipophilicity ADME

2-(3-Methylphenyl)quinazolin-4-ol Key Applications


Selective CAR Modulation in ADME-Tox Studies

Use as a reference partial agonist for human CAR LBD activation in TR-FRET assays, with an EC50 of 55 nM and no PXR cross-reactivity. This enables clean, single-receptor profiling in nuclear receptor panels [1].

Subtype-Selective nAChR Pharmacology

Employ in functional assays to discriminate between α3β4 (EC50 7 μM) and α2β4 (EC50 29 μM) nAChR subtypes, providing a 4.1-fold selectivity window for mechanistic studies in neuroscience [1].

Antibacterial Screening and Resistance Modification

Utilize as a core scaffold for designing derivatives with potent activity against Gram-positive bacteria (MIC 1 mg/L vs. B. subtilis) and Gram-negative strains (MIC 5 mg/L vs. E. coli), as demonstrated by triazinoquinazoline analogs [1].

Lead Optimization for Kinase and Nuclear Receptors

Serve as a starting point for SAR campaigns aimed at improving selectivity and reducing off-target liability (e.g., eliminating PXR activation) relative to non-specific quinazolinone analogs [1].

Application
Selection Property
Validation Focus
Selective CAR modulation studies
CAR partial agonism without PXR cross-reactivity
CAR LBD activation in TR-FRET assays
Subtype-selective nAChR research
α3β4 over α2β4 selectivity context
Functional agonist assay endpoint review
Antimicrobial screening scaffold
3-methylphenylamino motif activity
MIC endpoint in Gram-positive/negative strains
Lead optimization template
Eliminated PXR activation liability
Nuclear receptor selectivity profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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